molecular formula C9H5BrN2O4 B1529977 4-Bromo-2-cyano-3-nitrophenylacetic acid CAS No. 1805521-24-7

4-Bromo-2-cyano-3-nitrophenylacetic acid

Cat. No.: B1529977
CAS No.: 1805521-24-7
M. Wt: 285.05 g/mol
InChI Key: RUSLDLUVIFTDIT-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-3-nitrophenylacetic acid is a phenylacetic acid derivative featuring a bromine atom at the para position (C4), a cyano group at the ortho position (C2), and a nitro group at the meta position (C3) on the aromatic ring. Its molecular formula is C₉H₅BrN₂O₄, with a calculated molecular weight of 285.06 g/mol (based on substituent analysis). The carboxylic acid functional group enhances polarity, making it suitable for applications requiring aqueous solubility, while the electron-withdrawing substituents (Br, CN, NO₂) influence its reactivity and stability.

Properties

IUPAC Name

2-(4-bromo-2-cyano-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-2-1-5(3-8(13)14)6(4-11)9(7)12(15)16/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLDLUVIFTDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method via NBS Bromination and Cyanide Substitution

This method, reported in Bioorganic and Medicinal Chemistry Letters (2006), involves the following steps:

  • Nitration: 4-bromotoluene is nitrated in mixed acid (concentrated sulfuric and nitric acid) to give 4-bromo-2-nitrotoluene.
  • Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) to form 4-bromo-2-nitrobenzyl bromide.
  • Cyanide Substitution: The benzyl bromide undergoes nucleophilic substitution with sodium cyanide to yield 4-bromo-2-nitrophenylacetonitrile.
  • Hydrolysis: The nitrile is hydrolyzed under acidic conditions (50% sulfuric acid aqueous solution) to afford 4-bromo-2-nitrophenylacetic acid.

Advantages:

  • Straightforward reaction sequence.
  • Well-established reagents and conditions.

Limitations:

  • Use of highly toxic sodium cyanide poses safety risks.
  • Bromination with NBS requires precise control to avoid dibrominated by-products.
  • Purification can be complicated due to side products.

Method via Metal Sodium Reaction and Carboxylation

A patented method (CN102718659A) describes an alternative industrially viable synthesis:

  • Starting Material: 4-bromo-2-nitrochlorotoluene.
  • Metal Sodium Reaction: The starting material reacts with metallic sodium in an organic solvent (e.g., cyclohexane or butyl ether) at controlled temperatures (0–50°C) to form 4-bromo-2-nitrotolyl sodium.
  • Rearrangement: Heating the reaction mixture (40–150°C) causes rearrangement to 4-bromo-2-nitrobenzyl sodium.
  • Carboxylation: Bubbling carbon dioxide gas through the reaction mixture at 25–45°C for several hours converts the organosodium intermediate into sodium 4-bromo-2-nitrophenylacetate.
  • Acidification and Extraction: Acidification with dilute hydrochloric acid yields the target acid, which is isolated by extraction and purification.

Key Data:

Step Conditions Yield (%) Notes
Metal sodium reaction 0–50°C, organic solvent High Exothermic; temperature control needed
Rearrangement 40–150°C, 5 hours High Converts toluidine sodium to benzyl sodium
Carboxylation with CO2 25–45°C, 3 hours, 0.8 L/min CO2 High Efficient incorporation of carboxyl group
Acidification & extraction Dilute HCl, multiple extractions 94.6–96.4 Simple post-processing, no toxic reagents

Advantages:

  • High overall yield (up to 96.4% reported).
  • Mild reaction conditions without the need for highly toxic cyanide reagents.
  • Simple purification steps involving extraction and filtration.
  • Suitable for industrial scale due to safety and efficiency.

Comparative Analysis of Methods

Aspect NBS Bromination & Cyanide Substitution Metal Sodium & Carboxylation Method
Starting Materials 4-bromotoluene 4-bromo-2-nitrochlorotoluene
Toxic Reagents Sodium cyanide (highly toxic) Metallic sodium (reactive but manageable)
Reaction Conditions Mixed acid nitration, bromination, hydrolysis Metal sodium reaction, rearrangement, CO2 carboxylation
Yield Moderate (40–70%) High (up to 96.4%)
By-products Possible dibromo by-products Minimal by-products
Purification Complexity Moderate to high Low (simple extraction and filtration)
Industrial Suitability Limited due to toxicity and purification High due to safety and operational simplicity

Research Findings and Notes

  • The metal sodium method avoids the use of sodium cyanide, reducing environmental and safety hazards.
  • Carboxylation with carbon dioxide is an effective and green approach to introduce the carboxylic acid group.
  • Reaction temperature control is critical in the metal sodium method to prevent side reactions and ensure high yields.
  • Post-reaction purification is straightforward, involving aqueous extractions and acidification, suitable for scale-up.
  • Literature reports confirm that the metal sodium method achieves higher purity and yield with fewer steps compared to traditional methods.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Safety Profile Industrial Viability
NBS Bromination & Cyanide Nitration → NBS bromination → Cyanide substitution → Hydrolysis 40–70 Uses toxic cyanide Moderate
Metal Sodium & Carboxylation Metal sodium reaction → Rearrangement → CO2 carboxylation → Acidification 94–96 Avoids cyanide, manageable sodium High

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-3-nitrophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Bromo-2-cyano-3-nitrophenylacetic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects explores its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways. For instance, the cyano group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 4-bromo-2-cyano-3-nitrophenylacetic acid and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Functional Group Key Properties
4-Bromo-2-cyano-3-nitrophenylacetic acid (Target) Not Available C₉H₅BrN₂O₄ 285.06 (calculated) Br (4), CN (2), NO₂ (3) Carboxylic acid High polarity, strong electron-withdrawing effects
4-Bromo-2-nitrophenylacetic acid 6127-11-3 C₈H₅BrNO₄ 259.04 Br (4), NO₂ (2) Carboxylic acid Moderate acidity, nitro at ortho position
2-(5-Bromo-2-nitrophenyl)acetic acid 124840-61-5 C₈H₅BrNO₄ 259.04 Br (5), NO₂ (2) Carboxylic acid Altered electronic effects due to bromine at C5
Methyl 5-bromo-2-methyl-3-nitrobenzoate 220514-28-3 C₉H₈BrNO₄ 274.07 Br (5), CH₃ (2), NO₂ (3) Ester (Methyl) Increased lipophilicity, steric hindrance
Ethyl 2-(4-bromo-2-nitrophenyl)acetate 199328-35-3 C₁₀H₁₀BrNO₄ 288.10 Br (4), NO₂ (2) Ester (Ethyl) Enhanced solubility in organic solvents

Functional Group Impact

  • Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group confers higher polarity and acidity (pKa ~2-3) compared to ester derivatives (e.g., CAS 199328-35-3), which are less polar and hydrolytically stable .
  • Steric Effects : Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS 220514-28-3) contains a methyl group at C2, introducing steric hindrance absent in the target compound. This may reduce reactivity in nucleophilic aromatic substitution .

Research Findings and Limitations

  • Synthetic Challenges: Introducing both nitro and cyano groups on the same ring requires precise control to avoid side reactions, such as nitration over-cycling or cyano group displacement .
  • Thermal Stability : Nitro-containing compounds (e.g., CAS 6127-11-3) are prone to decomposition under heat; the target compound’s stability remains unverified but is theorized to be lower due to additional substituents .
  • Solubility Data : Esters (e.g., CAS 199328-35-3) exhibit logP values ~2.5–3.0, whereas the target’s carboxylic acid group likely reduces logP to ~1.5, favoring aqueous media .

Q & A

Q. What are common synthetic routes for 4-Bromo-2-cyano-3-nitrophenylacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenylacetic acid scaffold. For example, bromination (e.g., using NBS or Br₂), nitration (mixed HNO₃/H₂SO₄), and cyano-group introduction via nucleophilic substitution (e.g., using CuCN or KCN). Reaction optimization requires control of temperature (e.g., 0–5°C for nitration to avoid over-oxidation), solvent polarity (DMF for cyano substitution), and stoichiometry (1.2–1.5 eq. brominating agents). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing 4-Bromo-2-cyano-3-nitrophenylacetic acid, and how should key data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and acetic acid protons (δ 3.6–3.8 ppm). The cyano group (C≡N) absence in NMR necessitates IR validation (ν ≈ 2200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 283.94 (C₉H₅BrN₂O₄). Fragmentation patterns should align with loss of COOH (44 Da) and Br (79.9 Da).
  • XRD : Resolve nitro-group orientation and planarity of the aromatic ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Use DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (DMSO or CDCl₃) to refine predictions. Cross-validate with 2D NMR (COSY, HSQC) to assign coupling constants and confirm substituent positions .

Q. What computational strategies predict the reactivity of 4-Bromo-2-cyano-3-nitrophenylacetic acid in nucleophilic substitution reactions?

  • Methodological Answer :
  • Fukui Function Analysis : Identify electrophilic sites (e.g., para to nitro group) using Gaussian08.
  • Transition State Modeling (TS) : Simulate SNAr mechanisms with bromine as a leaving group. Validate with kinetic studies (e.g., Arrhenius plots) and isotopic labeling (¹⁸O in nitro groups) .

Q. How does the electronic structure of this compound influence its potential as a precursor in drug discovery?

  • Methodological Answer : The electron-withdrawing nitro and cyano groups activate the aromatic ring for cross-coupling (e.g., Suzuki with boronic acids). DFT-based HOMO-LUMO gaps (~4.2 eV) predict suitability as a Michael acceptor. Test in vitro for kinase inhibition (e.g., EGFR) via fluorescence polarization assays .

Q. What factorial design approaches optimize multi-step synthesis of this compound?

  • Methodological Answer : Use a 2³ factorial design to vary:
  • Factors : Temperature (X₁), catalyst loading (X₂), reaction time (X₃).
  • Response Variables : Yield, purity (HPLC).
    Analyze interactions via ANOVA; prioritize temperature-catalyst interaction (p < 0.05). Confirm robustness with central composite design .

Q. How can researchers integrate this compound into a broader theoretical framework for heterocyclic drug development?

  • Methodological Answer : Link its structure to established pharmacophores (e.g., nitro groups in antitubercular agents). Use QSAR models to correlate substituent electronegativity with bioactivity. Validate via molecular docking (AutoDock Vina) against target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .

Tables for Key Data

Table 1 : Spectroscopic Benchmarks for 4-Bromo-2-cyano-3-nitrophenylacetic Acid

TechniqueKey Signal/ValueInterpretation
¹H NMR (400 MHz)δ 8.21 (d, J=2.4 Hz, 1H)Nitro-adjacent proton
IRν 2205 cm⁻¹C≡N stretch
HRMSm/z 283.94 [M-H]⁻Molecular ion confirmation

Table 2 : Optimized Reaction Conditions for Cyano Substitution

ParameterOptimal RangeImpact on Yield
Temperature80–85°CHigher than 90°C promotes decomposition
SolventDMFPolar aprotic enhances nucleophilicity
CatalystCuCN (10 mol%)Reduces side reactions

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-cyano-3-nitrophenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-cyano-3-nitrophenylacetic acid

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